molecular formula C5H8F2O3 B2361800 Ethyl 2,2-difluoro-3-hydroxypropanoate CAS No. 380-41-6

Ethyl 2,2-difluoro-3-hydroxypropanoate

Cat. No.: B2361800
CAS No.: 380-41-6
M. Wt: 154.113
InChI Key: HHDADYBESRVMSN-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxypropanoate is a fluorinated organic compound with the molecular formula C5H8F2O3. It is known for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoro-3-hydroxypropionate with dihydropyrane in the presence of pyridinium p-toluene sulfonate as a catalyst. The reaction is carried out in anhydrous dichloromethane at room temperature, followed by flash chromatography to isolate the desired product .

Another method involves the reaction of this compound with sodium hydride in dimethylformamide (DMF), followed by the addition of 2-fluoro-3-methylpyridine. The mixture is stirred at room temperature overnight, and the product is extracted and purified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-hydroxypropanoate can be compared with other similar compounds, such as:

  • Ethyl 2,2-difluoro-3-hydroxypropionate
  • Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate
  • 2,2-Difluoro-3-hydroxypropionic acid ethyl ester

These compounds share similar structural features but differ in their reactivity and applications.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-2-10-4(9)5(6,7)3-8/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDADYBESRVMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-41-6
Record name ethyl 2,2-difluoro-3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of paraformaldehyde (4.5 g, 50 mmol), ethyl difluorobromoacetate (10.2 g, 50 mmol) and activated zinc dust (3.3 g, 40 mmol) in anhydrous tetrahydrofuran was heated under reflux for 0.5 h. Then the mixture was treated with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. After usual work-up the desired compound ethyl 2,2-difluoro-3-hydroxypropionate was obtained by flash chromatography on silica gel (ethyl acetate:hexane; 25:75) (4.1 g, 53%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
3.3 g
Type
catalyst
Reaction Step Four

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